molecular formula C17H17N6O6P B13860526 Desfluoro Tedizolid Phosphate Ester

Desfluoro Tedizolid Phosphate Ester

Cat. No.: B13860526
M. Wt: 432.3 g/mol
InChI Key: ISLJNGLDFPBGAQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desfluoro Tedizolid Phosphate Ester is a structural analog of the antibiotic Tedizolid Phosphate, which is a prodrug of the active compound Tedizolid. Tedizolid is a second-generation oxazolidinone-class antibacterial agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This mechanism is effective against a range of Gram-positive pathogens. Researchers are interested in structural analogs like this compound to study the structure-activity relationship (SAR) of the oxazolidinone class. The fluorine atom on the C-ring of the parent Tedizolid molecule is known to contribute to its enhanced potency and binding affinity. Studying the desfluoro variant provides critical insights into how specific molecular modifications impact antibacterial activity, potency against resistant strains, and the overall pharmacophore model. This compound is valuable for investigative programs aimed at understanding resistance mechanisms and developing novel antibacterial agents with improved profiles. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H17N6O6P

Molecular Weight

432.3 g/mol

IUPAC Name

[(5R)-3-[4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H17N6O6P/c1-22-20-16(19-21-22)15-7-4-12(8-18-15)11-2-5-13(6-3-11)23-9-14(29-17(23)24)10-28-30(25,26)27/h2-8,14H,9-10H2,1H3,(H2,25,26,27)/t14-/m1/s1

InChI Key

ISLJNGLDFPBGAQ-CQSZACIVSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4CC(OC4=O)COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

The synthesis begins with the preparation of substituted pyridine and phenyl intermediates, often involving halogenated precursors and tetrazole derivatives.

  • Intermediate A: 2-(2-methyl tetrazolium-5-base)-5-bromopyridine is prepared via azido reaction on 2-cyano-5-bromopyridine, followed by methylation using methyl iodide or methyl sulfate.
  • Intermediate B: Various boronic acid or boronate esters of the tetrazole-pyridine derivative are synthesized by borylation reactions using diboron reagents and palladium catalysts.

These intermediates are purified by column chromatography or recrystallization.

Phosphorylation of Oxazolidinyl Alcohols

The oxazolidinyl methyl alcohol derivatives are phosphorylated using phosphorus oxychloride in triethyl phosphate solvent, producing the corresponding phosphoric acid esters. This step is typically carried out under nitrogen atmosphere at room temperature, followed by precipitation and filtration to isolate the phosphate ester.

Suzuki Coupling Reaction

The critical step involves coupling the boronate ester intermediate (II) with the halogenated oxazolidinyl phosphate ester (III) under palladium catalysis:

  • Catalysts: [1,1'-bis(diphenylphosphino)ferrocene] palladium chloride complex.
  • Base: Potassium ethanoate or potassium phosphate.
  • Solvent: 1,4-dioxane.
  • Temperature: 100–110 °C.
  • Time: 4–10 hours.

The reaction yields the phosphoric acid-substituted azole amine (this compound) with yields ranging from 74% to 89%.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Preparation of Intermediate A Azido reaction, methylation, chromatography Purified by recrystallization
Preparation of Intermediate II Borylation with diboron hexahydride, Pd catalyst 78–86 Recrystallized from ethyl acetate/hexane
Phosphorylation of Alcohol III POCl3 in triethyl phosphate, RT, nitrogen atmosphere 63–66 Off-white solid isolated
Suzuki Coupling (Final Step) Pd catalyst, K acetate/phosphate, 1,4-dioxane, 110°C 74–89 White solid product, purified by recrystallization

Detailed Reaction Scheme Summary

  • Intermediate A synthesis : Starting from 2-cyano-5-bromopyridine, azido substitution forms tetrazole ring; methylation yields methyl-tetrazolyl bromopyridine.

  • Intermediate II synthesis : Borylation of Intermediate A with diboron reagents under Pd catalysis produces boronic acid or ester derivatives.

  • Intermediate III synthesis : Oxazolidinyl methyl alcohol derivatives are prepared by reaction of racemic glycidol p-toluenesulfonic esters with halogenated phenyl isocyanates, followed by phosphorylation with POCl3.

  • Final coupling : Suzuki cross-coupling of Intermediate II and Intermediate III under Pd catalysis in 1,4-dioxane with potassium acetate or phosphate base yields this compound.

Notes on Process Advantages and Industrial Suitability

  • The described methods use readily available raw materials and relatively simple processes.
  • The reactions are performed under nitrogen to avoid oxidation and moisture sensitivity.
  • Purification by recrystallization and chromatography ensures high purity.
  • The process is considered economical and environmentally friendly, suitable for scale-up in industrial production.

Chemical Reactions Analysis

Types of Reactions

Desfluoro Tedizolid Phosphate Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the active metabolite Tedizolid and various degradation products. These products are analyzed to ensure the compound’s stability and efficacy .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
Tedizolid exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis .

Pharmacokinetics

  • Bioavailability : Oral bioavailability of tedizolid is over 90%, making it highly effective when administered orally .
  • Distribution : The volume of distribution is significantly larger than that of linezolid, indicating extensive tissue penetration .
  • Half-life : Tedizolid has a longer half-life compared to other antibiotics in its class, allowing for once-daily dosing .

Clinical Applications

Desfluoro Tedizolid Phosphate Ester has been primarily studied for its role in treating acute bacterial skin and skin structure infections (ABSSSI). The following table summarizes key clinical studies and findings related to its efficacy:

Study Population Dosage Findings
Flanagan et al. (2016)Healthy subjectsIV 200 mg daily for 7 daysEstablished pharmacokinetics; high plasma concentrations achieved rapidly post-infusion .
Clinical Trial (2014)Patients with ABSSSIOral 200 mg daily for 6 daysDemonstrated non-inferiority compared to linezolid; effective against MRSA .
Ocular Application Study (2022)Animal modelTopical applicationShowed improved ocular availability; effective against bacterial keratitis .

Case Studies

  • Treatment of ABSSSI : In a pivotal study, tedizolid was administered to patients with complicated skin infections. Results indicated a significant reduction in infection rates and improved patient outcomes compared to traditional therapies .
  • Ocular Infections : Recent research has explored the use of this compound in treating ocular infections. The prodrug's enhanced solubility allows for effective topical administration, demonstrating potential in treating conditions like bacterial keratitis .
  • Resistance Management : A study highlighted tedizolid's effectiveness against multidrug-resistant strains, showcasing its potential as a critical tool in combating antibiotic resistance .

Mechanism of Action

Desfluoro Tedizolid Phosphate Ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This mechanism is similar to other oxazolidinones but may exhibit unique interactions due to the absence of the fluorine atom.

Comparison with Similar Compounds

Key Research Findings

Superior Binding Affinity : Tedizolid’s D-ring forms additional hydrogen bonds with the ribosome, resulting in 4–16× lower MIC values against Gram-positive pathogens compared to linezolid .

Activity Against Resistant Strains : Tedizolid retains potency against cfr-positive isolates (MIC ≤0.5 µg/mL), whereas linezolid MICs rise to ≥8 µg/mL .

Clinical Advantages: In phase III trials (ESTABLISH-1/2), tedizolid showed non-inferior efficacy to linezolid with fewer hematologic adverse events (3.2% vs. 7.8% thrombocytopenia) . Shorter treatment duration (6 vs. 10 days) reduces healthcare costs .

Biological Activity

Desfluoro Tedizolid Phosphate Ester is a notable compound within the oxazolidinone class, primarily recognized as an impurity of Tedizolid Phosphate. This article delves into its biological activity, examining its pharmacological properties, interactions, and implications in antibiotic research.

Overview of this compound

This compound is synthesized through complex organic processes and is important in the pharmaceutical industry for quality control and research purposes. While it lacks direct therapeutic applications, understanding its biological activity contributes to the broader knowledge of antibiotic efficacy and safety profiles.

This compound shares structural similarities with Tedizolid, which exerts its bacteriostatic effects by inhibiting protein synthesis in bacteria. Specifically, it binds to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex necessary for protein synthesis . This mechanism is crucial for its activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound and other oxazolidinones:

CompoundMIC Range (μg/ml)Activity Against MRSAActivity Against MSSA
Desfluoro TedizolidNot specifiedYesYes
Tedizolid0.03 - 0.2597.9% eradication rate95.7% eradication rate
Linezolid0.12 - 1Lower than tedizolidLower than tedizolid

Pharmacokinetics

Research indicates that this compound influences the pharmacokinetics of Tedizolid. After oral administration, Tedizolid exhibits high bioavailability (82-95%) due to rapid conversion from its prodrug form . The compound's pharmacokinetic profile supports once-daily dosing without significant food interactions, making it a favorable option in clinical settings .

Case Studies

Several case studies illustrate the effectiveness of Tedizolid (and by extension, its impurities like Desfluoro Tedizolid) in treating severe infections:

  • Case Study on Severe Cellulitis :
    • Patients with cellulitis treated with Tedizolid showed normalization of clinical signs within 72 hours.
    • Laboratory results indicated improved white blood cell counts and reduced serum creatinine levels after treatment .
  • Extended Therapy Outcomes :
    • In a case series involving patients with complicated skin infections, a regimen of Tedizolid for extended durations proved effective, demonstrating no adverse events related to thrombocytopenia .

Safety Profile and Adverse Reactions

While this compound itself has not been extensively studied for safety, its parent compound has shown a safety profile comparable to other antibiotics in its class. Common adverse reactions include gastrointestinal disturbances and potential myelosuppression when used beyond recommended durations . Monitoring is essential in patients with renal insufficiency due to increased risks of hematological effects.

Research Findings

Recent studies have focused on the implications of impurities like Desfluoro Tedizolid on drug metabolism and efficacy:

  • Impurities can significantly affect pharmacokinetics and overall drug performance.
  • Understanding these interactions helps in assessing the safety and effectiveness profiles necessary for antibiotic development.

Q & A

Q. What experimental approaches assess drug-drug interactions involving MAO inhibition?

  • Answer : Conduct reversible inhibition assays using human MAO-A/B isoforms. Incubate Desfluoro Tedizolid (1–100 µM) with tyramine or kynuramine substrates, and measure metabolite production via fluorescence. In vivo, use pressor response models (e.g., oral tyramine challenge in rodents) to evaluate hypertensive crisis risk. Compare IC50 values (8.7 µM for MAO-A, 5.7 µM for MAO-B) to therapeutic plasma concentrations (1.8–4.5 mg/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.